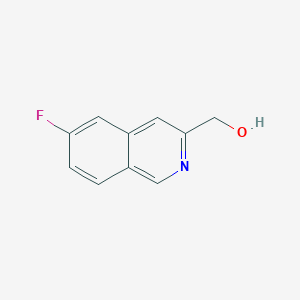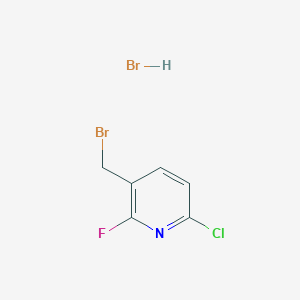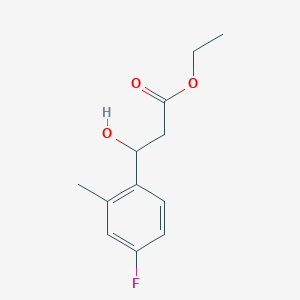
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It features a fluorinated aromatic ring, which imparts unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
化学反应分析
Types of Reactions
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-methyl-2-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule in drug design and development.
属性
分子式 |
C12H15FO3 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI 键 |
GSZUQNROXWNLNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


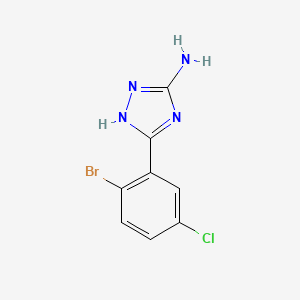
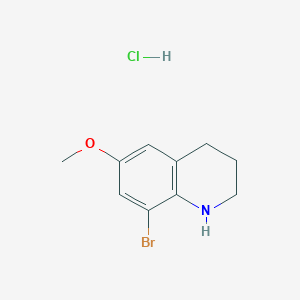
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
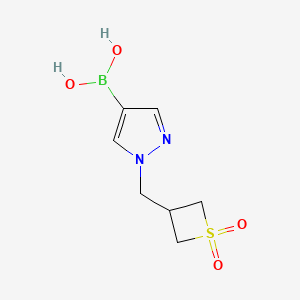
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


